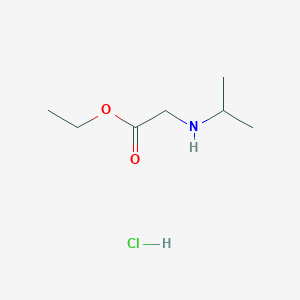

N-Isopropylaminoacetic acid ethyl ester hydrochloride

Description

N-Isopropylaminoacetic acid ethyl ester hydrochloride is a quaternary ammonium compound characterized by an isopropyl-substituted amino group attached to an acetic acid ethyl ester backbone, with a hydrochloride counterion. Its molecular formula is C₇H₁₆ClNO₂ (inferred from structural analogs in and synthesis pathways in ). This compound is likely used as an intermediate in pharmaceutical or organic synthesis, leveraging the ethyl ester group’s reactivity and the isopropylamine moiety’s steric and electronic effects. The hydrochloride salt enhances water solubility, making it suitable for applications requiring polar solvents .

Properties

IUPAC Name |

ethyl 2-(propan-2-ylamino)acetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-4-10-7(9)5-8-6(2)3;/h6,8H,4-5H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABTRDXFEQPOYTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40661513 | |

| Record name | Ethyl N-propan-2-ylglycinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3183-23-1 | |

| Record name | Ethyl N-propan-2-ylglycinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-[(propan-2-yl)amino]acetate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropylaminoacetic acid ethyl ester hydrochloride typically involves the reaction of isopropylamine with ethyl chloroacetate in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include:

Temperature: Room temperature

Solvent: Anhydrous conditions to prevent hydrolysis

Catalyst/Base: Sodium hydroxide or potassium carbonate

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

N-Isopropylaminoacetic acid ethyl ester hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into primary amines.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: N-Isopropylaminoacetic acid

Reduction: N-Isopropylaminoethanol

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

N-Isopropylaminoacetic acid ethyl ester hydrochloride has been investigated for its potential therapeutic effects. Research indicates that compounds similar to this ester exhibit properties beneficial for various medical conditions.

1. Spasmolytic Activity

- Compounds related to N-Isopropylaminoacetic acid ethyl ester have demonstrated spasmolytic effects, which can relieve muscle spasms. A study highlighted that certain substituted amino ethyl esters can act as effective spasmolytics by inhibiting contractions in isolated ileum preparations stimulated by acetylcholine and other spasmogens .

2. Cognitive Enhancement

- Some derivatives are noted for their ability to enhance cognitive functions such as learning and memory retention. Experimental studies on animals indicated that these compounds improve acquisition and retention in learning tasks, suggesting potential use in treating cognitive impairments .

Agricultural Applications

This compound has been evaluated for its role as an insect repellent.

1. Insect Repellent Properties

- The compound has been identified as an effective insect repellent against various pests, including mosquitoes and ticks. Its application on human skin has shown no significant adverse effects, making it a candidate for public health pest control products .

Biochemical Research

In biochemical contexts, this compound serves as a valuable intermediate in synthetic organic chemistry.

1. Synthesis of Esters

- The compound is utilized in the synthesis of various esters through reactions involving alcohols and acids. Its role as a fine chemical intermediate is significant in producing other bioactive compounds or flavoring agents .

Table 1: Comparative Spasmolytic Activity of Amino Acid Esters

| Compound Name | Spasmolytic Activity (Isolated Ileum) | Notes |

|---|---|---|

| N-Isopropylaminoacetic Acid Ester | Moderate | Effective against acetylcholine |

| m-[2-(benzylmethylamino)-ethyl]benzoic acid methyl ester | High | Significant cognitive enhancement |

| m-[2-(N-methylpiperazino)ethyl]benzoic acid methyl ester | Moderate | Low toxicity |

Table 2: Efficacy of this compound as an Insect Repellent

| Target Pest | Application Method | Efficacy (%) | Safety Profile |

|---|---|---|---|

| Mosquitoes | Skin application | 85 | Non-toxic to humans |

| Deer Ticks | Skin application | 78 | Non-toxic to environment |

| Body Lice | Skin application | 80 | No significant irritation |

Mechanism of Action

The mechanism of action of N-Isopropylaminoacetic acid ethyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved often include:

Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.

Receptor Modulation: Interacting with receptor sites to alter signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural and functional differences between the target compound and analogs:

Detailed Comparative Analysis

Glycine Ethyl Ester Hydrochloride

- Structural Differences: The target compound replaces glycine’s primary amine with a secondary isopropylamino group, increasing steric hindrance and lipophilicity.

- Reactivity : Glycine ethyl ester is a common peptide synthon due to its reactive primary amine. In contrast, the isopropyl group in the target compound may slow nucleophilic reactions, making it more suitable for controlled synthesis .

- Applications : While glycine ethyl ester is used in straightforward amide couplings, the target compound’s bulkier structure could stabilize intermediates in complex drug syntheses.

N-Isopropylacetamide

- Functional Group : The absence of an ester in N-isopropylacetamide renders it less reactive toward hydrolysis.

- Stability : Amides are generally more hydrolytically stable than esters. This makes N-isopropylacetamide preferable in environments requiring prolonged stability, whereas the target compound’s ester group offers versatility in prodrug design .

Thiamphenicol Aminoacetate Ester Hydrochloride

- Complexity : Thiamphenicol’s glycinate ester is part of a prodrug strategy to improve solubility and absorption. Similarly, the target compound’s ethyl ester could enhance bioavailability in drug formulations.

- Biological Activity : Thiamphenicol’s antibacterial activity is modulated by ester hydrolysis, releasing the active drug. The target compound’s simpler structure may serve as a model for studying esterase-mediated activation .

N,N-Diisopropyl-2-Aminoethyl Chloride Hydrochloride

- Functional Groups : The ethyl chloride group in this compound enables nucleophilic substitution reactions, whereas the target compound’s ester allows hydrolysis or transesterification.

- Applications: The diisopropylaminoethyl chloride is used in surfactant synthesis, while the target compound’s ester functionality is more relevant to prodrug or intermediate chemistry .

Creatine Ethyl Ester Hydrochloride

- Role of Ester: The ethyl ester in creatine derivatives improves gastrointestinal absorption. systemic applications) .

Q & A

Q. What are the standard laboratory protocols for synthesizing N-Isopropylaminoacetic acid ethyl ester hydrochloride?

The compound is typically synthesized via esterification of the parent carboxylic acid with isopropylamine in the presence of hydrochloric acid. Ethanol or ethyl acetate is commonly used as a solvent under reflux (60-80°C, 12-24 hours). Post-synthesis purification involves recrystallization from ethanol/ether mixtures, followed by purity verification using HPLC (≥95% purity threshold) . Critical parameters include maintaining anhydrous conditions and stoichiometric control of HCl to prevent side reactions.

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?

- 1H NMR : Use deuterated solvents (e.g., D₂O) to resolve amine protons and confirm ester functionality (δ 4.1-4.3 ppm for ethyl ester protons).

- FT-IR : Identify carbonyl stretches (C=O at ~1730 cm⁻¹) and ammonium chloride peaks (~2500-3000 cm⁻¹).

- HPLC : C18 columns with UV detection (210 nm) ensure purity, using acetonitrile/water gradients (0.1% TFA) for separation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Acute toxicity data (rodent IV LD₅₀: 50 mg/kg) necessitate strict exposure controls . Essential protocols include:

- Personal protective equipment (PPE): Nitrile gloves, lab coats, and chemical goggles.

- Ventilation: Use fume hoods to mitigate HCl vapor exposure during synthesis.

- Spill management: Neutralize with sodium bicarbonate and absorb with inert materials .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data for derivatives of this compound?

Discrepancies often arise from tautomerism or residual solvents. Strategies include:

Q. What methods optimize reaction yield in multi-step syntheses involving this compound?

Key parameters:

- Stoichiometry : Use 1.2-1.5 equivalents of isopropylamine to drive esterification to completion.

- HCl concentration : 3-4 M aqueous HCl ensures protonation of the amine without excessive hydrolysis.

- Purification : Recrystallization from ethanol/ether (3:1 v/v) yields 75-85% pure product. Monitor intermediates via TLC (silica gel, ethyl acetate/hexane) .

Q. How can trace impurities (e.g., unreacted precursors) be quantified in synthesized batches?

Advanced analytical workflows include:

- UPLC-MS : C18 columns (2.1 × 100 mm, 1.7 µm) with 0.1% formic acid/acetonitrile gradients (5-95% over 15 min).

- Calibration curves : Validate impurity quantification using reference standards (R² > 0.995).

- Limit tests : Ensure impurities (e.g., residual isopropylamine) remain ≤2% as per ICH guidelines .

Q. What strategies validate the compound’s stability under varying storage conditions?

- Accelerated stability studies : Expose samples to 40°C/75% RH for 6 months, monitoring degradation via HPLC.

- Degradant profiling : Identify hydrolysis products (e.g., free carboxylic acid) using high-resolution mass spectrometry (HRMS).

- Optimal storage : Airtight containers with desiccants at -20°C prevent hygroscopic degradation .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.